ethyl 4-isobutylbenzoate
CAS No.: 134752-80-0
Cat. No.: VC0175533
Molecular Formula: C13H18O2
Molecular Weight: 206.28082
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 134752-80-0 |
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Molecular Formula | C13H18O2 |
Molecular Weight | 206.28082 |
Introduction
Chemical Identity and Structural Properties
Ethyl 4-isobutylbenzoate is characterized by the following identifiers:
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CAS Number: 134752-80-0
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IUPAC Name: Ethyl 4-(2-methylpropyl)benzoate
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Molecular Formula: C₁₃H₁₈O₂
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Molecular Weight: 206.28 g/mol
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Synonyms: Ethyl 4-(2-methylpropyl)benzoate, 4-Isobutylbenzoic acid ethyl ester, MFCD11555058, ZINC43503590 .
The compound’s structure consists of a benzene ring with an ethyl ester group (–COOCH₂CH₃) at position 1 and an isobutyl group (–CH₂CH(CH₃)₂) at position 4 (Figure 1). This substitution pattern influences its physicochemical behavior, including solubility and reactivity.
Table 1: Key Physicochemical Properties of Ethyl 4-Isobutylbenzoate
Property | Value | Source |
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Molecular Weight | 206.28 g/mol | |
Boiling Point | Not reported | – |
Density | Not reported | – |
Refractive Index | Not reported | – |
LogP (Partition Coeff.) | Estimated ~3.6 (analog-based) | – |
Note: Experimental data for boiling point, density, and spectral characteristics are absent in available literature.
Synthesis and Manufacturing
Ethyl 4-isobutylbenzoate is synthesized via esterification reactions, typically involving 4-isobutylbenzoic acid and ethanol under acidic conditions. While specific protocols are scarce in open literature, patent filings provide insights into its use as a precursor in complex organic syntheses.
Key Synthetic Routes
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Esterification of 4-Isobutylbenzoic Acid:
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Patent-Derived Applications:
Applications in Organic and Pharmaceutical Chemistry
Role as a Synthetic Intermediate
Ethyl 4-isobutylbenzoate serves as a building block in drug discovery:
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Anticancer Agents: Derivatives exhibit activity against breast and lung cancer cell lines (IC₅₀ = 10–15 µM).
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Antimicrobial Compounds: Schiff base derivatives of related benzoates show moderate activity against E. coli and S. aureus .
Table 2: Pharmaceutical Applications of Ethyl 4-Isobutylbenzoate Derivatives
Derivative Class | Target Indication | Activity (IC₅₀/EC₅₀) | Citation |
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Cycloalkylamino acids | Metabolic disorders | Not reported | |
Schiff bases | Antimicrobial | MIC: 12.5–50 µg/mL |
Industrial Use
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Fragrance and Flavoring: Analogous alkyl benzoates (e.g., methyl benzoate) are used in cosmetics and food; ethyl 4-isobutylbenzoate may share similar roles .
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Polymer Chemistry: As a plasticizer or crosslinking agent in resin formulations .
While spectral data for ethyl 4-isobutylbenzoate are unpublished, analogous compounds provide reference frameworks:
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FTIR: Expected C=O stretch at ~1,710 cm⁻¹, aromatic C–H bends at ~830 cm⁻¹ .
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NMR: Anticipated signals include δ 1.3–1.4 ppm (ethyl CH₃), δ 4.3–4.4 ppm (ester CH₂), and δ 7.2–8.1 ppm (aromatic protons) .
Future Research Directions
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Toxicological Profiling: Acute and chronic toxicity studies are needed to establish safety thresholds.
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Synthetic Optimization: Develop greener catalysts (e.g., enzymatic or photocatalytic systems) for higher-yield production .
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Drug Development: Explore antitumor and antimicrobial efficacy of derivatives in in vivo models .
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